molecular formula C15H12N2O7 B2819641 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde CAS No. 22540-03-0

4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Cat. No.: B2819641
CAS No.: 22540-03-0
M. Wt: 332.268
InChI Key: LGWULEGGQGLJME-UHFFFAOYSA-N
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Description

4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a 2,4-dinitrophenoxy and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2,4-dinitrofluorobenzene in the presence of anhydrous potassium carbonate and dichloromethane. The reaction is carried out at room temperature for 2-3 hours . Another method involves the reaction of 2,4-dinitrochlorobenzene with an alkali metal alcoholate in a non-polar, inert solvent at temperatures ranging from -25°C to 50°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 4-(2,4-Dinitrophenoxy)-3-ethoxybenzoic acid.

    Reduction: 4-(2,4-Diaminophenoxy)-3-ethoxybenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The presence of nitro groups suggests potential involvement in redox reactions and interactions with thiol-containing proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde is unique due to the presence of both the ethoxy and 2,4-dinitrophenoxy groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde is an organic compound characterized by its unique structure, which includes both dinitrophenoxy and ethoxy functional groups. Its molecular formula is C15H12N2O7C_{15}H_{12}N_{2}O_{7}, with a molecular weight of approximately 332.27 g/mol. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Chemical Structure and Synthesis

The compound features an aromatic structure with a benzaldehyde moiety, contributing to its reactivity. The synthesis of this compound typically involves several steps that include the use of readily available precursors. Characterization methods such as FTIR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm its structure and purity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study reported an inhibition rate of 75.3% against thioredoxin reductase (TrxR) at a concentration of 100 µM, suggesting its potential role in mitigating oxidative stress.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Preliminary results indicate effectiveness against various bacterial strains. For instance, derivatives of similar compounds have shown minimum inhibitory concentrations (MIC) that suggest potential applications in combating resistant bacterial infections .

The biological effects of this compound can be attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in oxidative stress pathways or microbial resistance mechanisms .

Case Study 1: Antioxidant Evaluation

In a controlled study, the antioxidant capacity of this compound was assessed using various assays, including DPPH radical scavenging and ABTS assays. Results demonstrated a strong correlation between the concentration of the compound and its ability to scavenge free radicals.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of related compounds derived from this compound. The results indicated that these derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics.

Comparative Analysis

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC15H12N2O7Contains dinitro and ethoxy groupsAntioxidant, antimicrobial
4-EthoxybenzaldehydeC9H10O2Simpler structure without nitro groupsLimited biological activity
4-(Nitrophenoxy)-3-methoxybenzaldehydeC16H15N2O5Contains a single nitro groupVaries; less potent than dinitro derivatives

Properties

IUPAC Name

4-(2,4-dinitrophenoxy)-3-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O7/c1-2-23-15-7-10(9-18)3-5-14(15)24-13-6-4-11(16(19)20)8-12(13)17(21)22/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWULEGGQGLJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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